4-(1-Morpholinoethyl)aniline

Overview

Description

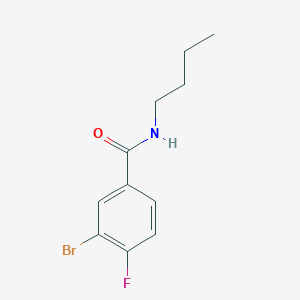

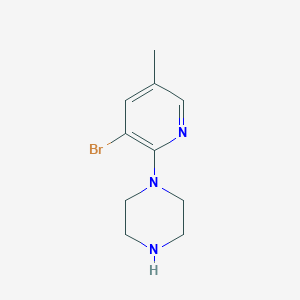

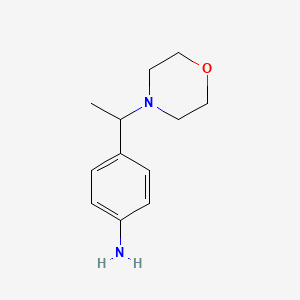

“4-(1-Morpholinoethyl)aniline” is a chemical compound with the molecular formula C12H18N2O . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .

Synthesis Analysis

The synthesis of anilines, including “4-(1-Morpholinoethyl)aniline”, has been a subject of extensive research. A common method involves the polymerization of aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another approach involves the amination of phenol, which has been demonstrated to be a profitable and inherently safer process than the ones currently employed .

Molecular Structure Analysis

The molecular structure of “4-(1-Morpholinoethyl)aniline” consists of 33 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .

Chemical Reactions Analysis

The chemical reactions involving “4-(1-Morpholinoethyl)aniline” have been studied extensively. For instance, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . Additionally, the synthesis and thermophysical studies of polyanilines have been conducted .

Scientific Research Applications

Src Kinase Inhibition

Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, leading to the discovery of compounds with enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation. A specific compound showed significant inhibition of tumor growth in xenograft models, indicating its potential in cancer therapy Boschelli et al., 2001.

Antimalarial Activity

Delarue et al. (2001) synthesized a new series of 4-anilinoquinolines with potent antimalarial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. A morpholino derivative among these compounds cured mice infected by Plasmodium berghei, demonstrating lower toxicity than amodiaquine upon mouse macrophages Delarue et al., 2001.

Apoptosis Induction and Anticancer Activity

Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent inducer of apoptosis and an effective anticancer agent with high blood-brain barrier penetration. It showed efficacy in human MX-1 breast and other mouse xenograft cancer models Sirisoma et al., 2009.

Fluorescent Thermometry

Cao et al. (2014) developed a ratiometric fluorescent thermometer based on the twisted intramolecular charge transfer (TICT) mechanism. The dye exhibited intensifying fluorescence with temperature increase, offering a novel approach for temperature measurement Cao et al., 2014.

Safety and Hazards

The safety data sheet for aniline indicates that it is a combustible liquid and may cause an allergic skin reaction. It is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

4-(1-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNACZCVKXGKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679053 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Morpholinoethyl)aniline | |

CAS RN |

700804-06-4 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)

![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)

![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)